Conformational Uniqueness: The 3-Position Stereocenter Distinguishes It from 4-Position Analogs
The 3-substitution pattern on the tetrahydropyran ring of 2-(Oxan-3-yl)ethan-1-amine introduces a stereocenter, generating a racemic mixture, whereas the common 4-substituted analog, 2-(tetrahydropyran-4-yl)ethanamine, is achiral. This fundamental difference in three-dimensional shape dictates binding interactions with chiral biological targets . The presence of the stereocenter has been shown to be critical for activity in related systems; for example, extension at the 3-position of a tetrahydropyran scaffold resulted in a loss of transporter activity compared to parent compounds, demonstrating the sensitivity of this region [1].
| Evidence Dimension | Molecular Topology and Stereochemistry |
|---|---|
| Target Compound Data | Stereocenter at C3 (racemic mixture) |
| Comparator Or Baseline | 2-(tetrahydropyran-4-yl)ethanamine hydrochloride (Achiral, plane of symmetry) |
| Quantified Difference | Presence vs. Absence of Stereochemical Complexity |
| Conditions | Structural analysis / In silico assessment |
Why This Matters
For medicinal chemistry campaigns targeting chiral enzymes or receptors, the 3-substituted scaffold offers a distinct, biologically relevant shape that cannot be replicated by achiral 4-substituted building blocks, directly impacting hit identification and SAR optimization.
- [1] Zhang, S., et al. (2006). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry, 14(11), 3953-3966. View Source
